molecular formula C26H30N4O6S B11618934 4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate

4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B11618934
M. Wt: 526.6 g/mol
InChI Key: DTXUZUBDIMDKBR-WPWMEQJKSA-N
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Description

4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexylamino group, a benzisothiazolyl group, and a methoxyphenyl acetate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves multiple steps, starting with the preparation of the key intermediates. The reaction typically begins with the formation of the benzisothiazolyl hydrazone derivative, followed by the introduction of the cyclohexylamino group through a nucleophilic substitution reaction. The final step involves the esterification of the methoxyphenyl acetate moiety under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE
  • **4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE

Uniqueness

The uniqueness of 4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H30N4O6S

Molecular Weight

526.6 g/mol

IUPAC Name

[4-[(E)-[[3-(cyclohexylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H30N4O6S/c1-18(31)36-22-13-12-19(16-23(22)35-2)17-27-30(15-14-25(32)28-20-8-4-3-5-9-20)26-21-10-6-7-11-24(21)37(33,34)29-26/h6-7,10-13,16-17,20H,3-5,8-9,14-15H2,1-2H3,(H,28,32)/b27-17+

InChI Key

DTXUZUBDIMDKBR-WPWMEQJKSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43)OC

Origin of Product

United States

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